BE“GH@ Methodological & Application

Check Availability & Pricing

Sulfo-Cyanine3 Azide for Nucleic Acid Labeling:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: Sulfo-cyanine3 azide sodium
Cat. No.: B15554896
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine3 (Sulfo-Cy3) azide is a water-soluble, bright, and photostable orange-
fluorescent dye that has become an invaluable tool for the labeling of nucleic acids.[1][2][3] Its
azide functional group allows for its efficient and specific covalent attachment to alkyne-
modified nucleic acids via copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC), a
cornerstone of click chemistry.[4][5] The sulfonate groups on the cyanine dye core render it
highly water-soluble, which is advantageous for labeling sensitive biomolecules in aqueous
buffers without the need for organic co-solvents that can perturb their structure and function.[6]
This feature also minimizes dye aggregation, a common cause of fluorescence quenching,
leading to brighter and more stable signals.[6]

These properties make Sulfo-Cy3 azide an ideal choice for a wide range of applications in
molecular biology, diagnostics, and drug development, including fluorescence in situ
hybridization (FISH), microarray analysis, flow cytometry, and the tracking of therapeutic
oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs
(SiRNAS).[6][7]
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Physicochemical and Spectroscopic Properties

The key characteristics of Sulfo-Cy3 azide are summarized in the table below, providing
essential data for experimental design and data analysis.

Property Value Reference(s)
Chemical Formula C35H46N60O10Ss3 (free acid) [8]

Molecular Weight 806.97 g/mol (free acid) [8]
Appearance Pink solid [8]

Solubility Water, DMF, DMSO, MeOH [8]

Excitation Maximum (Aex) ~553-555 nm [819]
Emission Maximum (Aem) ~566-570 nm [819]

o - ~151,000 - 162,000
Molar Extinction Coefficient (g) [8]
L-mol~t.cm1

Fluorescence Quantum Yield

~0.1 2
®) [2]

Purity > 90% (HPLC) [8]

Applications and Protocols
Labeling of DNA Oligonucleotides via Click Chemistry

Sulfo-Cy3 azide is widely used for the fluorescent labeling of alkyne-modified DNA
oligonucleotides for applications such as PCR probes, FISH probes, and microarray analysis.
The following protocol provides a general guideline for the copper-catalyzed click chemistry
reaction.

Experimental Workflow for DNA Oligonucleotide Labeling
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Caption: Workflow for labeling alkyne-modified DNA with Sulfo-Cy3 azide.

Protocol: DNA Oligonucleotide Labeling
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This protocol is adapted from general click chemistry labeling procedures.[10][11]
Materials:

o Alkyne-modified DNA oligonucleotide

o Sulfo-Cyanine3 azide

e Anhydrous DMSO

e 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

* 5 mM Ascorbic acid solution (freshly prepared)

e 10 mM Copper(ll)-TBTA stock solution in 55% DMSO

* Nuclease-free water

» Precipitation solution (e.g., 3% Lithium perchlorate in acetone for oligonucleotides, or
Sodium Acetate/Ethanol for larger DNA)

e Purification system (HPLC or PAGE)
Procedure:
e Preparation of Solutions:

o Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired
concentration (e.g., 100 uM).

o Prepare a 10 mM stock solution of Sulfo-Cy3 azide in anhydrous DMSO.
o Prepare fresh 5 mM ascorbic acid in nuclease-free water.

» Reaction Setup:
o In a microcentrifuge tube, combine the following in order:

» Alkyne-modified oligonucleotide solution (to a final concentration of 20-200 uM)
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= 2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)
= DMSO (to a final volume of 50%)

» 10 mM Sulfo-Cy3 azide stock solution (1.5-fold molar excess over the oligonucleotide)
o Vortex the mixture thoroughly.

o Catalysis:

Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

o

[¢]

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

[e]

Add the 10 mM Copper(Il)-TBTA stock solution to a final concentration of 0.5 mM.

[e]

Flush the tube with inert gas, cap it tightly, and vortex thoroughly. If precipitation occurs,
heat the vial at 80°C for 3 minutes and vortex again.[11]

 Incubation:

o Incubate the reaction mixture at room temperature overnight in the dark.
 Purification:

o Precipitation:

» For oligonucleotides: Add at least a 4-fold excess volume of 3% lithium perchlorate in
acetone.[11]

» For larger DNA: Add sodium acetate to a final concentration of 0.3 M, followed by 2.5
volumes of cold ethanol.[11]

o Incubate at -20°C for at least 30 minutes.

o Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the labeled nucleic
acid.

o Carefully discard the supernatant.
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o Wash the pellet with 70% ethanol or acetone, and centrifuge again.
o Air-dry the pellet.

o Chromatographic Purification: For high-purity applications, resuspend the pellet and purify
the labeled oligonucleotide by reverse-phase HPLC or denaturing polyacrylamide gel
electrophoresis (PAGE).

Labeling of RNA via Click Chemistry

Labeling RNA with Sulfo-Cy3 azide follows a similar principle to DNA labeling. This is
particularly useful for visualizing RNA in cells, studying RNA trafficking, and for applications in
drug delivery with siRNA and ASOs.[7]

Protocol: In Vitro Transcription and Labeling of RNA

This protocol involves the incorporation of an alkyne-modified nucleotide during in vitro
transcription, followed by click chemistry with Sulfo-Cy3 azide.

Materials:

Linearized DNA template with a T7 promoter

e T7 RNA Polymerase

« NTP mix (ATP, GTP, CTP)

o Alkyne-modified UTP (e.g., 5-Ethynyluridine-5'-Triphosphate, 5-EU)

¢ Sulfo-Cyanine3 azide

» Click chemistry reagents (as for DNA labeling)

e RNA purification kit

Procedure:

e In Vitro Transcription with Alkyne-UTP:
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[e]

Set up a standard in vitro transcription reaction using T7 RNA polymerase.

o Inthe NTP mix, substitute a portion of the UTP with 5-EU. The ratio of UTP to 5-EU may
need to be optimized for labeling efficiency and transcript integrity.

o Incubate the reaction at 37°C for 2-4 hours.
o Treat with DNase | to remove the DNA template.

o Purify the alkyne-modified RNA using an RNA purification kit or phenol-chloroform
extraction followed by ethanol precipitation.

e Click Chemistry Labeling of Alkyne-RNA:

o Follow the click chemistry protocol described for DNA oligonucleotides (Section 1),
adapting the purification method for RNA (e.g., using RNA-specific precipitation or
purification columns).

Application in Drug Development: Labeling and Tracking
of siRNA

Fluorescently labeled siRNAs are crucial for studying their delivery, cellular uptake, and
intracellular trafficking, which are key aspects of their development as therapeutics.[7]

Protocol: Labeling of sSiRNA with Sulfo-Cy3 Azide
This protocol assumes the use of a commercially available alkyne-modified siRNA.

Materials:

Alkyne-modified siRNA

Sulfo-Cyanine3 azide

Click chemistry reagents (as for DNA labeling)

Reagents for cell culture and transfection
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o Fluorescence microscope or flow cytometer
Procedure:
o Labeling of sSiRNA:

o Label the alkyne-modified siRNA with Sulfo-Cy3 azide using the click chemistry protocol
detailed in Section 1.

o Ensure thorough purification to remove unreacted dye and catalyst, as these can be toxic
to cells.

e Cellular Delivery and Imaging:

o Formulate the Sulfo-Cy3-labeled siRNA with a suitable delivery vehicle (e.qg., lipid
nanoparticles).

o Transfect the cells of interest with the labeled siRNA complexes.

o At various time points, wash the cells and visualize the intracellular localization of the
SiRNA using fluorescence microscopy or quantify the uptake using flow cytometry.

Visualization of Biological Processes
Visualizing Viral RNA Synthesis

Sulfo-Cy3 azide, in conjunction with metabolic labeling using alkyne-modified nucleosides, can
be used to visualize dynamic cellular processes such as viral RNA synthesis.[12][13] In this
application, infected cells are incubated with an alkyne-modified uridine analog (e.g., 5-
ethynyluridine), which is incorporated into newly synthesized viral RNA. The cells are then
fixed, and the alkyne-tagged RNA is reacted with Sulfo-Cy3 azide via click chemistry, allowing
for the visualization of sites of viral replication.
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Caption: Workflow for visualizing viral RNA synthesis using click chemistry.

Data Summary
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The following table provides a comparative overview of Sulfo-Cy3 azide with other common
fluorescent dyes used for nucleic acid labeling.

Molar

. o Extinction
Excitation Emission . Quantum Key
Dye Coefficient .
(nm) (nm) Yield (®) Advantages
(L-mol~*-cm

)

High water
solubility,
click
Sulfo-Cy3 chemistry
) ~555 ~570 ~150,000 ~0.1 )
Azide compatible,
good
photostability[

6][8]

High
Fluorescein gquantum
~494 ~518 ~75,000 ~0.9 _ _
(FITC) yield, widely

used

Very bright
and

~555 ~565 ~150,000 ~0.1 photostable,
pH-

insensitive

Alexa Fluor
555 Azide

Far-red
) emission,
Cy5 Azide ~649 ~670 ~250,000 ~0.2
good for

multiplexing

Conclusion

Sulfo-Cyanine3 azide is a versatile and robust fluorescent probe for the specific and efficient
labeling of nucleic acids. Its high water solubility, brightness, and compatibility with click
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chemistry make it an excellent choice for a wide array of applications, from fundamental
molecular biology research to the development of nucleic acid-based therapeutics. The detailed
protocols and data presented in these application notes provide a comprehensive guide for
researchers to effectively utilize Sulfo-Cy3 azide in their experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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